molecular formula C24H21ClN2O2S2 B2462179 (E)-3-((3-chloro-2-methylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-08-2

(E)-3-((3-chloro-2-methylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B2462179
CAS RN: 866347-08-2
M. Wt: 469.01
InChI Key: AVMCPPOCXMASJQ-WCWDXBQESA-N
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Description

(E)-3-((3-chloro-2-methylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C24H21ClN2O2S2 and its molecular weight is 469.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Aminophenylsulfonyl)-1,3,4-oxadiazole derivatives, which can undergo facile condensation with aromatic aldehydes, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds include structures similar to the one , indicating potential antimicrobial applications (Prajapati & Thakur, 2014).

Synthesis of Pyrazoles and Pyrimidines

  • Vinyl phenyl sulfone and other related compounds, including those similar to (E)-3-((3-chloro-2-methylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile, react with diphenyldiazomethane to form pyrazoles and pyrimidines. This process is a key component in the synthesis of these classes of compounds, demonstrating its utility in organic synthesis (Vasin et al., 2015).

Synthesis of Thifensulfuron-methyl

  • The synthesis process of thifensulfuron-methyl involves chlorination and several other steps, using acrylonitrile as a raw material. Compounds like (E)-3-((3-chloro-2-methylphenyl)amino)-3-((4-methylbenzyl)thio)-2-(phenylsulfonyl)acrylonitrile are important intermediates in this process, highlighting their relevance in the production of agricultural chemicals (Zhou Xin-jia, 2014).

Nonlinear Optical Limiting

  • Thiophene dyes, similar in structure to the compound , have been synthesized and characterized for their potential in optoelectronic devices. These dyes demonstrate significant nonlinear absorption and optical limiting behavior, indicating their utility in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).

Reactivities in Chemical Synthesis

  • The reactivities of compounds like 3-methyl-4-arylthio-2-azetidinones, which are structurally similar, have been studied, demonstrating various reactions such as oxidation and alkylation. This research offers insights into the chemical behavior of related compounds, including those with a (phenylsulfonyl)acrylonitrile moiety (Hirai, Matsuda, & Kishida, 1973).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-chloro-2-methylanilino)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S2/c1-17-11-13-19(14-12-17)16-30-24(27-22-10-6-9-21(25)18(22)2)23(15-26)31(28,29)20-7-4-3-5-8-20/h3-14,27H,16H2,1-2H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMCPPOCXMASJQ-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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